2-(Cyclobutylamino)isonicotinic acid

Vue d'ensemble

Description

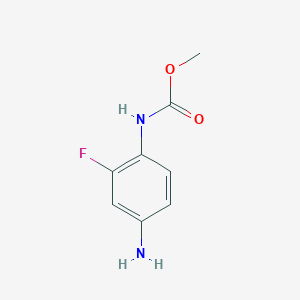

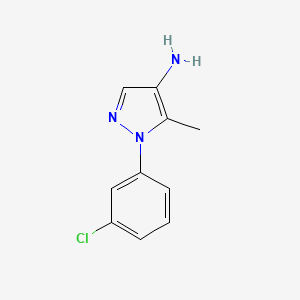

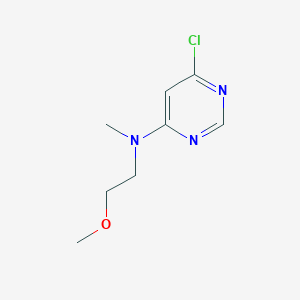

2-(Cyclobutylamino)isonicotinic acid is a chemical compound with the linear formula C10H12N2O2 . It is a derivative of isonicotinic acid, which is an isomer of nicotinic acid and picolinic acid . Isonicotinic acid is a useful research chemical and an important derivative for isoniazid derivative synthesis .

Molecular Structure Analysis

The molecular structure of 2-(Cyclobutylamino)isonicotinic acid consists of a cyclobutylamino group attached to an isonicotinic acid molecule . The InChI code for this compound is 1S/C10H12N2O2/c13-10(14)7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclobutylamino)isonicotinic acid include a boiling point of 485.9±30.0 C at 760 mmHg . It is a solid at room temperature and should be stored at 4C, protected from light .Applications De Recherche Scientifique

Plant Disease Management

2-(Cyclobutylamino)isonicotinic acid has been explored for its potential in managing plant diseases. It is considered an elicitor that can stimulate a plant’s natural defenses, making them resistant to infections even before the first symptoms appear . This application is particularly significant in agriculture, where the substance could be used to enhance crop resilience against various pathogens.

Synthesis of Heterocyclic Compounds

This compound serves as an organocatalyst in the synthesis of pyranopyrazoles-based heterocyclic compounds . These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes, making this a valuable contribution to synthetic chemistry.

Coordination Polymer Formation

2-(Cyclobutylamino)isonicotinic acid can act as an organic ligand in the formation of coordination polymers, such as copper (I) halide coordination polymers . These polymers have potential uses in materials science, including the development of new types of electronic and photonic materials.

Antimalarial Activity

The compound is used as a starting material for the synthesis of cation-dimers with potent antimalarial activity . This application is crucial in the fight against malaria, a disease that continues to have a significant impact on global health.

Bacterial Oxidation Studies

In microbiology, 2-(Cyclobutylamino)isonicotinic acid has been involved in studies related to bacterial oxidation processes. A specific bacterium was found to utilize isonicotinic acid as its sole carbon source, leading to the production of a blue pigment . Understanding these processes can have implications for bioremediation and bacterial metabolic studies.

Physicochemical Property Prediction

The descriptors for 2-(Cyclobutylamino)isonicotinic acid can be used to predict partition coefficients and solubility in various organic solvents. This is important for the development of new pharmaceuticals and chemicals, where solubility and distribution properties are crucial .

Orientations Futures

The future directions for research on 2-(Cyclobutylamino)isonicotinic acid and similar compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For example, synthetic chemical inducers of plant immunity, which can activate or prime plant defense mechanisms, have been identified through advances in combinatorial synthesis and high-throughput screening methods . This suggests potential future directions for research on 2-(Cyclobutylamino)isonicotinic acid and similar compounds in the field of plant immunity.

Propriétés

IUPAC Name |

2-(cyclobutylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDJVEVMSAYCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclobutylamino)isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)